![molecular formula C18H20O5 B3936800 methyl 4-[3-(4-methoxyphenoxy)propoxy]benzoate](/img/structure/B3936800.png)
methyl 4-[3-(4-methoxyphenoxy)propoxy]benzoate
Overview
Description
Methyl 4-[3-(4-methoxyphenoxy)propoxy]benzoate, also known as MPMPB, is a synthetic compound that belongs to the family of benzoate esters. It is commonly used in scientific research as a tool to investigate the biochemical and physiological effects of various compounds on the human body.
Mechanism of Action
Methyl 4-[3-(4-methoxyphenoxy)propoxy]benzoate acts as an inhibitor of the human organic anion transporter 3 (hOAT3). This transporter is responsible for the uptake and excretion of various compounds, including drugs, toxins, and endogenous substances, in the human body. Inhibition of hOAT3 by methyl 4-[3-(4-methoxyphenoxy)propoxy]benzoate can lead to altered pharmacokinetics and toxicity of various compounds.
Biochemical and Physiological Effects:
methyl 4-[3-(4-methoxyphenoxy)propoxy]benzoate has been shown to have a wide range of biochemical and physiological effects on the human body. It has been shown to alter the pharmacokinetics and toxicity of various compounds, including drugs and toxins. methyl 4-[3-(4-methoxyphenoxy)propoxy]benzoate has also been shown to alter the transport of endogenous substances, such as uric acid, in the human body. These effects can have significant implications for drug discovery and development, as well as for the diagnosis and treatment of various diseases.
Advantages and Limitations for Lab Experiments
Methyl 4-[3-(4-methoxyphenoxy)propoxy]benzoate has several advantages for use in lab experiments. It is stable and easy to handle, and its synthesis method is well-established and widely used. methyl 4-[3-(4-methoxyphenoxy)propoxy]benzoate is also highly specific for hOAT3, which makes it a valuable tool for investigating the role of this transporter in various biological processes. However, there are also limitations to the use of methyl 4-[3-(4-methoxyphenoxy)propoxy]benzoate in lab experiments. Its effects on other transporters and enzymes in the human body are not well-known, which can limit its applicability in certain studies.
Future Directions
There are several future directions for the use of methyl 4-[3-(4-methoxyphenoxy)propoxy]benzoate in scientific research. One direction is the investigation of its effects on other transporters and enzymes in the human body. This can lead to a better understanding of its mechanism of action and its potential applications in drug discovery and development. Another direction is the development of new analytical methods for the detection and quantification of methyl 4-[3-(4-methoxyphenoxy)propoxy]benzoate and other compounds in biological samples. This can improve the accuracy and sensitivity of studies using methyl 4-[3-(4-methoxyphenoxy)propoxy]benzoate as a tool. Finally, the use of methyl 4-[3-(4-methoxyphenoxy)propoxy]benzoate in preclinical and clinical studies can lead to the development of new drugs and therapies for various diseases.
Scientific Research Applications
Methyl 4-[3-(4-methoxyphenoxy)propoxy]benzoate is commonly used as a tool to investigate the biochemical and physiological effects of various compounds on the human body. It is often used as a reference compound in drug discovery and development, as well as in pharmacological studies. methyl 4-[3-(4-methoxyphenoxy)propoxy]benzoate is also used in the development of new analytical methods for the detection and quantification of various compounds in biological samples.
properties
IUPAC Name |
methyl 4-[3-(4-methoxyphenoxy)propoxy]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-20-15-8-10-17(11-9-15)23-13-3-12-22-16-6-4-14(5-7-16)18(19)21-2/h4-11H,3,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBDOKGLUOKICH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[3-(4-methoxyphenoxy)propoxy]benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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